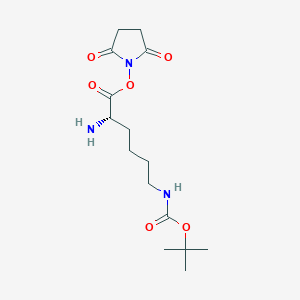
Chromium aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium aluminium is an alloy composed of chromium and aluminium. Chromium is a transition metal known for its high corrosion resistance and hardness, while aluminium is a lightweight metal known for its excellent conductivity and malleability. The combination of these two metals results in an alloy that possesses unique properties, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Chromium aluminium alloy can be synthesized through various methods, including:
Vacuum Arc Melting: This method involves melting chromium and aluminium together in a vacuum to prevent oxidation. The metals are melted using an electric arc, and the resulting alloy is cooled and solidified.
Powder Metallurgy: In this method, chromium and aluminium powders are mixed and compacted into a desired shape. The compacted mixture is then sintered at high temperatures to form a solid alloy.
Industrial Production Methods
Industrial production of this compound alloy typically involves:
Electroplating: Chromium can be electroplated onto aluminium substrates to enhance their surface properties. This process involves immersing the aluminium in a chromium-containing electrolyte and applying an electric current to deposit a thin layer of chromium.
Thermal Spraying: This method involves spraying molten chromium onto aluminium surfaces to create a protective coating. The molten chromium solidifies upon contact with the aluminium, forming a strong bond.
化学反応の分析
Types of Reactions
Chromium aluminium alloy undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming a protective oxide layer that enhances its corrosion resistance.
Reduction: this compound can be reduced using strong reducing agents, such as hydrogen or carbon, to produce pure metals.
Substitution: The alloy can undergo substitution reactions with other metals, where chromium or aluminium atoms are replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: The alloy reacts with oxygen at elevated temperatures to form chromium oxide and aluminium oxide.
Reduction: Hydrogen gas or carbon can be used as reducing agents at high temperatures to reduce the alloy to its constituent metals.
Substitution: Reactions with other metal salts or compounds can lead to the substitution of chromium or aluminium atoms.
Major Products Formed
Chromium Oxide (Cr2O3): Formed during the oxidation of this compound.
Aluminium Oxide (Al2O3): Formed during the oxidation of aluminium in the alloy.
Pure Chromium and Aluminium: Produced through reduction reactions.
科学的研究の応用
Chromium aluminium alloy has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in the development of biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Utilized in the production of medical instruments and equipment that require high strength and durability.
Industry: Widely used in aerospace, automotive, and construction industries for its lightweight and high-strength properties.
作用機序
The mechanism by which chromium aluminium exerts its effects involves:
Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion.
Mechanical Strength: The combination of chromium and aluminium results in an alloy with high tensile strength and hardness.
Thermal Stability: The alloy maintains its structural integrity at high temperatures, making it suitable for high-temperature applications.
類似化合物との比較
Chromium aluminium alloy can be compared with other similar compounds, such as:
Chromium Nickel Alloy: Known for its high corrosion resistance and strength, but heavier than this compound.
Aluminium Magnesium Alloy: Lightweight and corrosion-resistant, but not as strong as this compound.
Titanium Aluminium Alloy: High strength and lightweight, but more expensive than this compound.
This compound stands out due to its unique combination of lightweight, high strength, and excellent corrosion resistance, making it a versatile material for various applications.
特性
CAS番号 |
37258-56-3 |
|---|---|
分子式 |
AlCr |
分子量 |
78.978 g/mol |
IUPAC名 |
aluminum;chromium |
InChI |
InChI=1S/Al.Cr |
InChIキー |
QQHSIRTYSFLSRM-UHFFFAOYSA-N |
正規SMILES |
[Al].[Cr] |
関連するCAS |
54619-07-7 59195-63-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


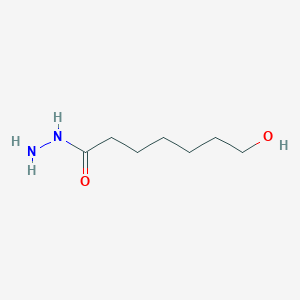
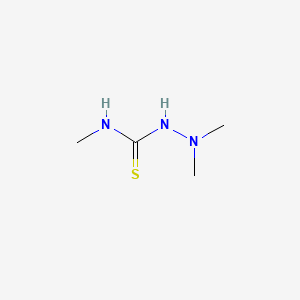
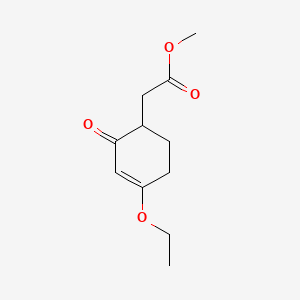
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)


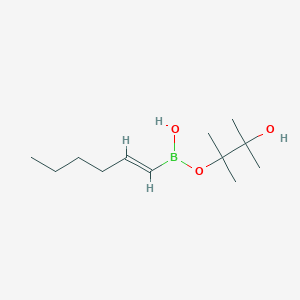
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
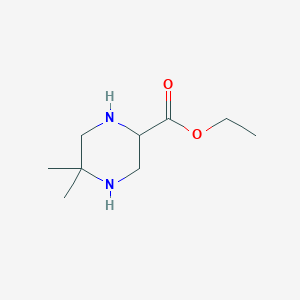
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
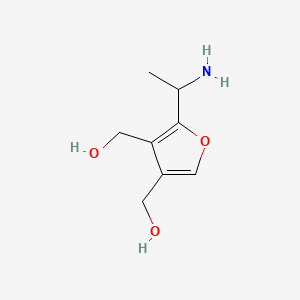
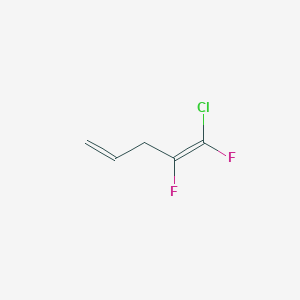
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
